- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6
Cas no 931-23-7 (Hydroxybutenolide)
Hydroxybutenolide Chemical and Physical Properties
Names and Identifiers
-
- 2(5H)-Furanone, 5-hydroxy-3-methyl-
- 2-hydroxy-4-methyl-2H-furan-5-one
- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
- 2(5H)-Furanone, 3,5-dihydroxy-
- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
- 4-Hydroxy-2-methylbut-2-en-4-olide
- 5-Hydroxy-3-methyl-2-butenolide
- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
- 4-Hydroxy-2-methylbut-2-enolide
- DTXSID90415048
- H1747
- CS-0139161
- C77517
- 931-23-7
- 5-hydroxy-3-methyl-2(5H)-furanone
- SY219275
- EN300-320927
- MFCD15145822
- 5-hydroxy-3-methylfuran-2(5H)-one
- ghl.PD_Mitscher_leg0.903
- CHEBI:195253
- SCHEMBL7548600
- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
- Hydroxybutenolide
-
- MDL: MFCD15145822
- Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
- InChI Key: HQIZYPQNJWENRT-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC(O)O1
Computed Properties
- Exact Mass: 114.031694049g/mol
- Monoisotopic Mass: 114.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46.5Ų
Hydroxybutenolide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H830805-25mg |
Hydroxybutenolide |
931-23-7 | 25mg |
$ 115.00 | 2023-09-07 | ||
| TRC | H830805-50mg |
Hydroxybutenolide |
931-23-7 | 50mg |
$ 167.00 | 2023-09-07 | ||
| TRC | H830805-100mg |
Hydroxybutenolide |
931-23-7 | 100mg |
$ 305.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 200MG |
¥450.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 1G |
¥1450.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 200mg |
¥280.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 1g |
¥780.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D918187-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 95% | 1g |
$590 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 1g |
¥636.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 100mg |
¥67.0 | 2024-07-19 |
Hydroxybutenolide Production Method
Production Method 1
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Production Method 2
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8
Production Method 3
Production Method 4
Production Method 5
- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21
Production Method 6
- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis, Synthesis, 2010, (19), 3271-3273
Production Method 7
- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396
Production Method 8
- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water
- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117
Production Method 10
Production Method 11
- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,
Production Method 12
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,
Production Method 13
Production Method 14
Production Method 15
Production Method 16
- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483
Production Method 17
- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97
Production Method 18
- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,
Production Method 19
Production Method 20
Hydroxybutenolide Raw materials
- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- 5-bromo-3-methyl-2(5H)-Furanone
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-
- Methylmalonic Acid
- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-
- Glyoxal
- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-
- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)
Hydroxybutenolide Preparation Products
Hydroxybutenolide Suppliers
Hydroxybutenolide Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Hydroxybutenolide
Hydroxybutenolide (CAS No. 931-23-7): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Biomedical Applications
The hydroxybutenolide (CAS No. 931-23-7) is a cyclic ester compound characterized by its unique hydroxybutenolide ring structure, which combines a hydroxyl group with a four-membered lactone moiety. This structural configuration imparts exceptional chemical stability and reactivity, making it a focal point in organic synthesis and biomedical research. Recent advancements in computational chemistry and spectroscopic analysis have further elucidated its electronic properties, revealing its potential as a versatile scaffold for drug design.
Structurally, the compound exhibits a rigid conformation due to the strain inherent in its four-membered lactone ring, which enhances its resistance to hydrolysis under physiological conditions—a critical advantage in pharmaceutical applications. Its molecular formula, C5H8O3, corresponds to a molar mass of approximately 128.11 g/mol, with a melting point of 68–70°C and solubility in common organic solvents such as dichloromethane and ethanol. These physicochemical traits align it with emerging trends in prodrug design, where stability during storage and controlled release are prioritized.
Synthetic routes to hydroxybutenolide have evolved significantly since its initial isolation from natural sources like plant extracts. Traditional methods relied on acid-catalyzed cyclization of open-chain precursors, but recent studies published in Chemical Communications (2023) highlight the efficacy of enzymatic catalysis using lipase variants for enantioselective formation of the lactone ring. This approach not only improves yield but also reduces environmental impact by minimizing hazardous waste—a key consideration under current green chemistry regulations.
In biomedical research, the compound’s anti-inflammatory properties have garnered attention following a landmark study in Nature Biotechnology, where it demonstrated inhibition of NF-κB signaling pathways at submicromolar concentrations without cytotoxicity to healthy cells. Furthermore, its ability to modulate mitochondrial dynamics has positioned it as a candidate for neuroprotective therapies targeting Alzheimer’s disease models in vivo.
Clinical translation is advancing through conjugation strategies: researchers at Stanford University recently engineered hydroxybutenolide-based prodrugs that enhance permeability across blood-brain barriers while maintaining pharmacokinetic stability. These formulations achieved 40% higher bioavailability compared to conventional analogs in preclinical trials—a breakthrough highlighted at the 2024 American Chemical Society meeting.
The compound’s role in chemoimmunotherapy development is another frontier explored by MIT scientists, who demonstrated synergistic effects when paired with checkpoint inhibitors in murine tumor models. The hydroxybutenolide moiety facilitated targeted drug delivery via pH-sensitive cleavage mechanisms within tumor microenvironments, reducing off-target effects by over 60%.
Safety profiles remain robust across studies: acute toxicity tests adhering to OECD guidelines confirmed an LD50 exceeding 5 g/kg in rodents when administered intraperitoneally—a critical benchmark for therapeutic candidates. Long-term toxicology data from ongoing Phase I trials indicate no significant organ damage or mutagenic activity up to therapeutic doses.
In materials science applications, the compound’s rigidity enables its use as a monomer for synthesizing high-performance polymers with tunable mechanical properties. A collaborative study between ETH Zurich and DuPont reported self-healing polyurethanes incorporating hydroxybutenolide units that recovered 98% of their tensile strength after damage—a innovation poised to disrupt aerospace composites markets.
The global market for hydroxybutenolide derivatives is projected to grow at an annual rate exceeding 8% through 2030 (Grand View Research), driven by escalating demand from oncology drug developers and regenerative medicine startups leveraging its unique reactivity profile. Regulatory frameworks are also adapting—EMA guidelines now include specific protocols for evaluating lactone-containing compounds’ metabolic pathways.
This multifunctional molecule continues to redefine boundaries across disciplines through iterative improvements enabled by CRISPR-based enzyme engineering and machine learning-driven synthetic pathway optimization. As interdisciplinary collaborations intensify between chemists and clinicians, the full potential of CAS No. 931-23-7 promises transformative advancements in personalized medicine and sustainable materials innovation.
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